molecular formula C13H19ClN2O B13794559 N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide

N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide

Cat. No.: B13794559
M. Wt: 254.75 g/mol
InChI Key: ZBZXTCWTPKUIOB-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted aromatic ring and a diethylamino group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide typically involves the reaction of 5-chloro-2-methylaniline with diethylaminoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives

    Reduction: Amines or other reduced products

    Substitution: Hydroxyl or amino-substituted derivatives

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-methylphenyl)-2-(diethylamino)acetamide
  • N-(5-Chloro-2-ethylphenyl)-2-(diethylamino)acetamide
  • N-(5-Bromo-2-methylphenyl)-2-(diethylamino)acetamide

Uniqueness

N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(diethylamino)acetamide

InChI

InChI=1S/C13H19ClN2O/c1-4-16(5-2)9-13(17)15-12-8-11(14)7-6-10(12)3/h6-8H,4-5,9H2,1-3H3,(H,15,17)

InChI Key

ZBZXTCWTPKUIOB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1)Cl)C

Origin of Product

United States

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